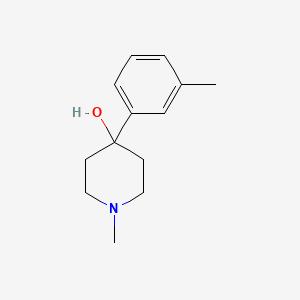![molecular formula C9H15N B8713253 3-Vinyl-1-aza-bicyclo[2.2.2]octane CAS No. 2643-30-3](/img/structure/B8713253.png)
3-Vinyl-1-aza-bicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Vinyl-1-aza-bicyclo[222]octane is a bicyclic nitrogen-containing compound It is a derivative of quinuclidine, which is known for its rigid structure and basic nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Vinyl-1-aza-bicyclo[2.2.2]octane typically involves the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is carried out in the presence of a solid acidic catalyst, such as CNM-3, at elevated temperatures (around 425°C) for several hours. The yield of the desired product can reach up to 84.3% under optimal conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Vinyl-1-aza-bicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
科学研究应用
3-Vinyl-1-aza-bicyclo[2.2.2]octane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Vinyl-1-aza-bicyclo[2.2.2]octane involves its interaction with molecular targets, such as enzymes or receptors. The rigid structure of the compound allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific derivative of the compound.
相似化合物的比较
Similar Compounds
1-Azabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in drug discovery for its unique pharmacological properties.
3-Quinuclidinone: Another derivative of quinuclidine, which contains a ketone functional group.
Uniqueness
3-Vinyl-1-aza-bicyclo[2.2.2]octane is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
2643-30-3 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC 名称 |
3-ethenyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15N/c1-2-8-7-10-5-3-9(8)4-6-10/h2,8-9H,1,3-7H2 |
InChI 键 |
STMXRYQUMAMCAF-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CN2CCC1CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


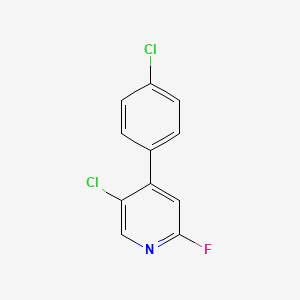
![[1,2,4]Triazolo[1,5-b]pyridazin-6-amine](/img/structure/B8713176.png)
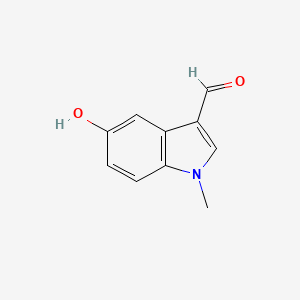
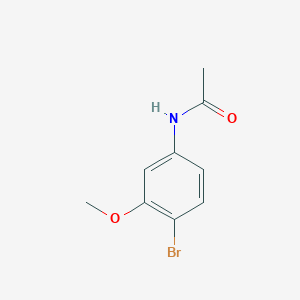
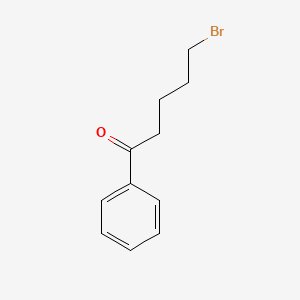
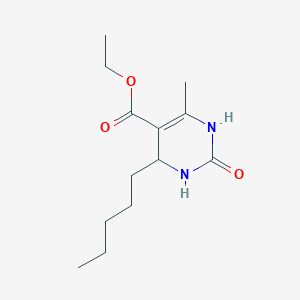
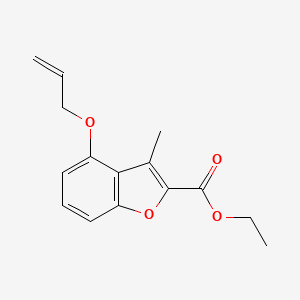
![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)
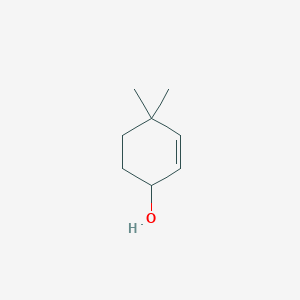
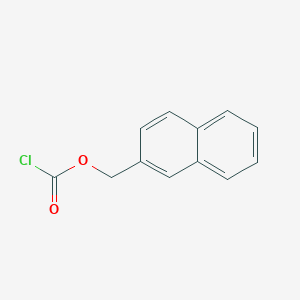
![N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE](/img/structure/B8713239.png)
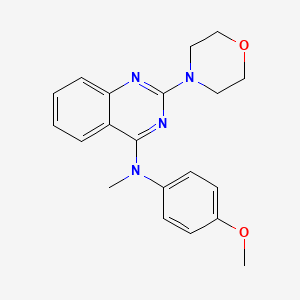
![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)
